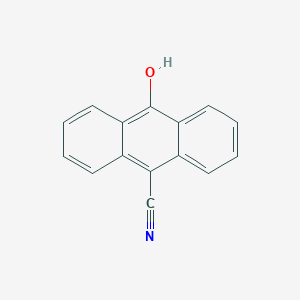
10-Hydroxyanthracene-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyanthracene-9-carbonitrile: is an organic compound with the molecular formula C₁₅H₉NO and a molecular weight of 219.238 g/mol It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both a hydroxyl group and a nitrile group attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 10-Hydroxyanthracene-9-carbonitrile typically involves the functionalization of anthracene derivatives. One common method is the hydroxylation of 9-cyanoanthracene. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation .
Industrial Production Methods:
Industrial production of this compound may involve multi-step synthesis processes starting from readily available anthracene derivatives. The process generally includes nitration, reduction, and subsequent hydroxylation steps under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 10-Hydroxyanthracene-9-carbonitrile can undergo oxidation reactions to form anthraquinone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Acids or bases for esterification or etherification.
Major Products Formed:
Anthraquinone Derivatives: Formed through oxidation.
Amines: Formed through reduction of the nitrile group.
Esters or Ethers: Formed through substitution reactions involving the hydroxyl group.
Scientific Research Applications
Chemistry:
10-Hydroxyanthracene-9-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology and Medicine:
In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure. It can be used in imaging techniques to study cellular processes and molecular interactions .
Industry:
In the industrial sector, this compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of 10-Hydroxyanthracene-9-carbonitrile is primarily related to its ability to participate in electron transfer reactions. The hydroxyl and nitrile groups can interact with various molecular targets, facilitating redox reactions and the formation of reactive intermediates. These interactions are crucial in its applications as a fluorescent probe and in the synthesis of complex organic molecules .
Comparison with Similar Compounds
9-Anthraldehyde: Another anthracene derivative with an aldehyde group instead of a nitrile group.
10-Methoxyanthracene-9-carbonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
9,10-Dicyanoanthracene: Contains two nitrile groups instead of one hydroxyl and one nitrile group.
Uniqueness:
10-Hydroxyanthracene-9-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the anthracene core. This dual functionality allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications .
Properties
CAS No. |
14789-46-9 |
|---|---|
Molecular Formula |
C15H9NO |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
10-hydroxyanthracene-9-carbonitrile |
InChI |
InChI=1S/C15H9NO/c16-9-14-10-5-1-3-7-12(10)15(17)13-8-4-2-6-11(13)14/h1-8,17H |
InChI Key |
LPSOEIGMHMTXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















